REACTION_CXSMILES
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I[C:2]1[C:10]2[CH2:9][O:8][CH2:7][C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:11].[F-].[Cs+].[CH3:14]B(O)O>O1CCOCC1.CCOC(C)=O.O.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC(P([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.[Fe]>[CH3:14][C:2]1[C:10]2[CH2:9][O:8][CH2:7][C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:11] |f:1.2,7.8.9.10,^1:35,36,37,38,39,53,54,55,56,57|
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Name
|
|
Quantity
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563 g
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Type
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reactant
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Smiles
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IC1=C(C=CC=2COCC21)N
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Name
|
|
Quantity
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1.15 g
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Type
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reactant
|
Smiles
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[F-].[Cs+]
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Name
|
|
Quantity
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387 g
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Type
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reactant
|
Smiles
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CB(O)O
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
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176 mg
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Type
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catalyst
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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The mixture was filtered through Celite
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc (2×15 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
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Details
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The residue was purified by flash chromatography on silica gel
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Name
|
|
Type
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product
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Smiles
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CC1=C(C=CC=2COCC21)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |